2-(2,2-Dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(2,2-Dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a cyclopropyl group attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinones or cyclopropyl derivatives.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 2-(2,2-Dimethylcyclopropyl)thiophene
- 1R-cis-Dibromovinyl-2,2-dimethylcyclopropane
Uniqueness
2-(2,2-Dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a cyclopropyl group and a dihydropyrimidinone core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12N2O/c1-9(2)5-6(9)8-10-4-3-7(12)11-8/h3-4,6H,5H2,1-2H3,(H,10,11,12) |
InChI Key |
YZYPNJJFPQEPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=NC=CC(=O)N2)C |
Origin of Product |
United States |
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